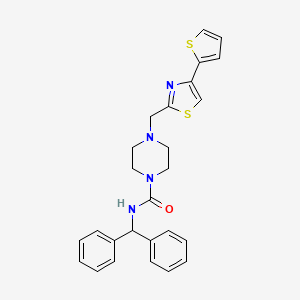

N-benzhydryl-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

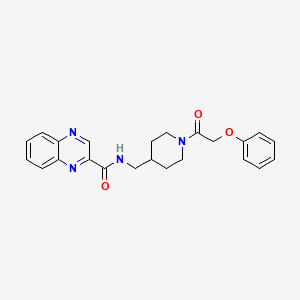

“N-benzhydryl-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide” is a complex organic compound. It contains several functional groups and rings, including a benzhydryl group, a thiophene ring, a thiazole ring, a piperazine ring, and a carboxamide group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by several spectroscopic techniques, including 1H-NMR, 13C-NMR, and IR spectroscopy . The chemical shifts in the NMR spectra would provide information about the types of hydrogen and carbon atoms in the molecule, while the peaks in the IR spectrum would indicate the presence of functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Research on compounds structurally similar to N-benzhydryl-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide focuses on their synthesis and structural analysis. For example, Shahinshavali et al. (2021) demonstrated an alternative synthesis route for a related compound, highlighting the importance of coupling reactions in the production of complex molecules (Shahinshavali et al., 2021).

Radiolabeling and Imaging Applications

Kuhnast et al. (2006) discussed the synthesis and radiolabeling of a structurally similar compound, demonstrating its potential as a radiotracer for D3 receptor imaging with PET, indicating applications in neuroscience and pharmacology research (Kuhnast et al., 2006).

Anti-Mycobacterial Potential

Pancholia et al. (2016) identified benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes, suggesting potential applications in tuberculosis research (Pancholia et al., 2016).

FAAH Inhibition for Brain Imaging

Shimoda et al. (2015) developed a novel PET radiotracer structurally similar to the compound for imaging fatty acid amide hydrolase (FAAH) in rat brains, indicating applications in neurobiology (Shimoda et al., 2015).

Serotonergic Activity

Moloney et al. (2004) synthesized compounds with similar structures, demonstrating their serotonergic activity, particularly on vascular 5-HT(1B) receptors, suggesting relevance in cardiovascular research (Moloney et al., 2004).

Anti-Inflammatory Potential

Ahmed et al. (2017) synthesized novel compounds related to this compound, assessing their anti-inflammatory activity, indicating potential applications in inflammatory diseases (Ahmed et al., 2017).

Metabolite Analysis

Song et al. (2014) identified metabolites of a structurally related compound, revealing insights into its metabolic pathway, crucial for pharmacokinetic studies (Song et al., 2014).

Corrosion Inhibition

Zulfareen et al. (2018) investigated the use of a related compound as a corrosion inhibitor for brass, indicating its potential application in materials science (Zulfareen et al., 2018).

Direcciones Futuras

Propiedades

IUPAC Name |

N-benzhydryl-4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4OS2/c31-26(28-25(20-8-3-1-4-9-20)21-10-5-2-6-11-21)30-15-13-29(14-16-30)18-24-27-22(19-33-24)23-12-7-17-32-23/h1-12,17,19,25H,13-16,18H2,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQWXNXSNLNURCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC(=CS2)C3=CC=CS3)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(9H-fluoren-9-yl)methyl N-[(2R)-1-hydroxybutan-2-yl]carbamate](/img/structure/B2448431.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2448434.png)

![ethyl 3-[(2,5-dimethylphenyl)carbamothioylamino]-1H-indole-2-carboxylate](/img/structure/B2448439.png)

![2-Chloro-N-[[3-(1-cyanopropoxy)phenyl]methyl]acetamide](/img/structure/B2448441.png)

![2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2448442.png)

![2-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2448443.png)

![N-cyclopentyl-2-((2-(3,4-dimethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2448444.png)